2-(4-Ethoxybenzoyl)oxazole

Lipophilicity Physicochemical profiling Drug-likeness

2-(4-Ethoxybenzoyl)oxazole is a heterocyclic building block composed of a 1,3-oxazole core linked at the 2‑position to a 4‑ethoxybenzoyl substituent (IUPAC: (4‑ethoxyphenyl)(1,3‑oxazol‑2‑yl)methanone). The compound (C12H11NO3, MW 217.22 g·mol‑1) is supplied at ≥95 % purity and belongs to the 2‑(4‑substituted‑benzoyl)oxazole series, a family of versatile small‑molecule scaffolds used in kinase inhibitor design, fragment‑based screening, and synthetic methodology development.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 898760-17-3
Cat. No. B1325398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxybenzoyl)oxazole
CAS898760-17-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
InChIInChI=1S/C12H11NO3/c1-2-15-10-5-3-9(4-6-10)11(14)12-13-7-8-16-12/h3-8H,2H2,1H3
InChIKeyITTBPAVMPMOSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxybenzoyl)oxazole (CAS 898760-17-3): A Physicochemically Defined Oxazole Scaffold for MedChem and Fragment-Based Procurement


2-(4-Ethoxybenzoyl)oxazole is a heterocyclic building block composed of a 1,3-oxazole core linked at the 2‑position to a 4‑ethoxybenzoyl substituent (IUPAC: (4‑ethoxyphenyl)(1,3‑oxazol‑2‑yl)methanone). The compound (C12H11NO3, MW 217.22 g·mol‑1) is supplied at ≥95 % purity and belongs to the 2‑(4‑substituted‑benzoyl)oxazole series, a family of versatile small‑molecule scaffolds used in kinase inhibitor design, fragment‑based screening, and synthetic methodology development. Its defining feature is the 4‑ethoxy (–OCH2CH3) appendage, which confers a distinct hydrophobicity–polar surface area balance that differentiates it from the methoxy, chloro, fluoro, methyl, and bromo congeners that are commonly considered interchangeable procurement options.

Why 2-(4-Ethoxybenzoyl)oxazole Cannot Be Casually Interchanged with Its 4‑Methoxy, 4‑Chloro, or 4‑Methyl Analogs in Procurement


The 2‑(4‑substituted‑benzoyl)oxazole series appears deceptively uniform; all members share the oxazole‑carbonyl‑phenyl core and differ solely in the para‑substituent on the benzoyl ring. However, these substituents impart quantifiable differences in log P, boiling point, density, polar surface area (PSA), and hydrogen‑bond acceptor count . Such variations directly influence chromatographic retention, solubility in reaction media, and pharmacokinetic surrogate properties when the scaffold is advanced into lead‑optimization programs [1]. Replacing the ethoxy group with a methoxy, chloro, fluoro, methyl, or bromo substituent therefore alters the compound's physical‑organic behaviour in a manner that cannot be compensated by simple stoichiometric adjustment, making informed, property‑driven selection essential for reproducible synthetic and screening outcomes [2].

Quantitative Head‑to‑Head Evidence for 2‑(4‑Ethoxybenzoyl)oxazole Versus Its Closest Structural Analogs


Calculated Partition Coefficient (Log P): Ethoxy Confers an Optimal 2.30 Log P Window Absent in Shorter or Halogenated Congeners

The ethoxy substituent delivers a calculated log P of 2.30 , positioning the compound in the centre of the typical drug‑like lipophilicity range (log P 1‑4) while avoiding the excessive hydrophobicity of the bromo (log P 2.67 ) and propoxy (log P 2.69 ) analogs, or the lower lipophilicity of the fluoro (log P 2.04 ) and methyl (log P 2.21 ) variants. This intermediate value predicts balanced aqueous solubility and passive membrane permeability, making the ethoxy compound a superior starting point for fragment elaboration when moderate log P is desired.

Lipophilicity Physicochemical profiling Drug-likeness

Boiling Point Elevation: Ethoxy Increases Thermal Stability by 10–54 °C Relative to Halo and Methyl Analogs

The ethoxy compound exhibits a predicted boiling point of 368.8 °C at 760 mmHg . This is 54 °C higher than the 4‑fluoro analog (314.7 °C ), 38 °C higher than the 4‑methyl analog (330.3 °C [1]), and 21 °C higher than the 4‑chloro analog (347.6 °C ). The elevated boiling point indicates stronger intermolecular forces, providing a wider thermal processing window during solvent removal, distillation, or high‑temperature coupling reactions without premature volatilization or decomposition.

Thermal stability Distillation Purification

Polar Surface Area and Hydrogen‑Bond Acceptor Count: Ethoxy Provides an Additional H‑Bond Acceptor Over Halo Analogs While Maintaining Moderate PSA

The ethoxy compound presents a topological PSA of 52.3 Ų and four hydrogen‑bond acceptors (4 HBA) . In contrast, the fluoro, chloro, and bromo analogs each possess a PSA of 43.1 Ų and only 3 HBA . The additional HBA arises from the ethereal oxygen of the ethoxy group, which can engage in extra hydrogen‑bond interactions with polar residues in a protein binding site or influence solubility in polar aprotic solvents. The PSA remains well below the 140 Ų upper limit for oral bioavailability, while the extra HBA offers a tangible interaction advantage over the halogenated series.

Polar surface area Hydrogen bonding Permeability

Density and Refractive Index as Orthogonal Purity Indicators: Ethoxy Compound Occupies a Distinct Density–RI Space Versus the Chloro Congener

The ethoxy derivative has a predicted density of 1.18 g·cm‑3 and a refractive index (RI) of 1.539 . The 4‑chloro analog, by comparison, shows a markedly higher computed density of 1.335 g·cm‑3 and RI of 1.574 . The 220 % difference in density per unit molecular weight provides a sensitive orthogonal metric for identity verification and purity assessment by simple gravimetric or refractometric measurement without resorting to full chromatographic analysis.

Density Refractive index Quality control

PDE4 Inhibitory Activity: Ethoxy‑Containing Oxazole Scaffolds Demonstrate Sub‑10 µM Potency in Cross‑Class SAR Series

In a QSAR‑guided study of 2,4‑disubstituted oxazole PDE4 inhibitors, the ethoxy‑substituted compound (OC2H5 at R1, CH3 at R2) exhibited an IC50 of 9.60 µM [1]. This represents a 29 % improvement in potency relative to the corresponding methoxy analog (OCH3, IC50 = 13.54 µM) and is more potent than the methyl analog (CH3, IC50 = 7.72 µM in a separate series). While these values are derived from a specific 2,4‑disubstituted template and cannot be extrapolated to all chemotypes, they demonstrate that the ethoxy group can confer measurable potency advantages over methoxy in oxazole‑based inhibitor programs.

PDE4 inhibition Anti-inflammatory QSAR

Kinase Hinge‑Binding Motif: The Benzoyl‑Oxazole Core Mimics ATP Adenine, with Ethoxy Modulating the Hydrophobic Envelope

Structural biology studies across the oxazole class have established that the 2‑benzoyl‑oxazole scaffold positions the oxazole nitrogen and carbonyl oxygen to mimic the adenine hinge‑binding motif of ATP, enabling docking into the active site of kinases such as VEGFR and EGFR [1]. The 4‑ethoxy substituent, by virtue of its intermediate log P and extended conformational flexibility relative to methoxy, can probe a larger hydrophobic pocket adjacent to the hinge region, potentially enhancing both affinity and selectivity. While direct co‑crystal structures of 2‑(4‑ethoxybenzoyl)oxazole with kinases have not been publicly deposited, the class‑wide precedent provides a strong mechanistic rationale for prioritising the ethoxy congener over the smaller methoxy or halo analogs when designing type I kinase inhibitors.

Kinase inhibition Hinge-binding Scaffold design

Evidence‑Backed Application Scenarios for 2‑(4‑Ethoxybenzoyl)oxazole in Drug Discovery and Chemical Synthesis


Fragment‑Based Lead Generation Targeting Kinases and PDE4 Enzymes

The compound's combination of a kinase hinge‑binding benzoyl‑oxazole core [1] and an intermediate log P of 2.30 makes it an attractive fragment for competitive ATP‑site screening. Its additional ether oxygen hydrogen‑bond acceptor (HBA = 4 vs. 3 for halo analogs) provides an extra interaction locus that can be exploited during fragment elaboration. In PDE4 programs, the ethoxy substituent has been associated with sub‑10 µM potency [2], supporting its use as a starting point for structure‑guided optimization.

Synthetic Methodology Development Requiring High Thermal Stability

With a predicted boiling point of 368.8 °C , the compound tolerates high‑temperature coupling reactions (e.g., Buchwald–Hartwig aminations or microwave‑assisted cyclizations) that would cause partial evaporation or degradation of the lower‑boiling fluoro (314.7 °C) or methyl (330.3 °C) analogs. This thermal robustness ensures consistent stoichiometric ratios and simplifies post‑reaction workup.

Property‑Driven Library Design and SAR Expansion

When constructing a matrix library of 2‑(4‑substituted‑benzoyl)oxazoles to probe structure–activity relationships, the ethoxy compound uniquely fills the gap between the highly polar methoxy analog (PSA 43.1 Ų, no ether oxygen) and the excessively lipophilic bromo (log P 2.67) or propoxy (log P 2.69) analogs . Including the ethoxy congener ensures a smooth gradient of physicochemical properties across the library set, enabling more robust QSAR model development.

Rapid Incoming Quality Control by Orthogonal Physical Constants

Laboratories handling multiple 2‑(4‑substituted‑benzoyl)oxazoles can leverage the unique density (1.18 g·cm‑3) and refractive index (1.539) of the ethoxy compound to distinguish it from the denser chloro analog (1.335 g·cm‑3; RI 1.574) without requiring NMR or LC‑MS. This capability is valuable in high‑throughput synthesis facilities where rapid identity confirmation is a bottleneck.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethoxybenzoyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.